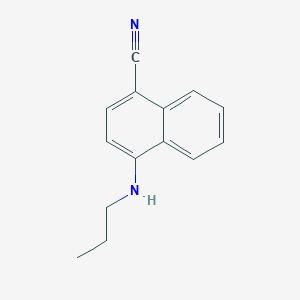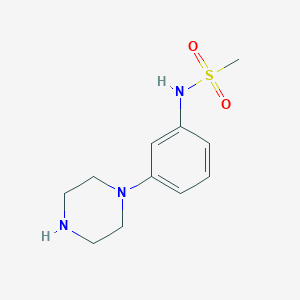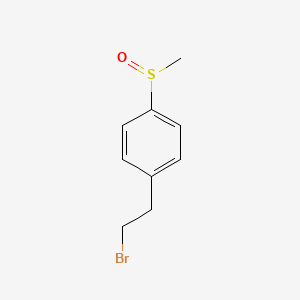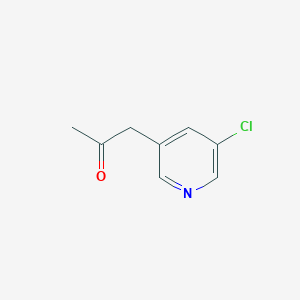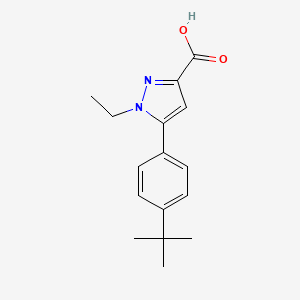
5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an ethyl substituent and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of tert-butylphenyl is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis[5,6-bis(4-tert-butylphenyl)pyrazino]porphyrazine
- Tetra(4-tert-butyl)phthalocyanine
- Octakis(4-tert-butylphenyl)porphyrazine
Uniqueness
5-(4-Tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric bulk and hydrophobicity, while the pyrazole ring and carboxylic acid group contribute to its reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
5-(4-tert-butylphenyl)-1-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O2/c1-5-18-14(10-13(17-18)15(19)20)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
NZSMSKYTOMEWJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



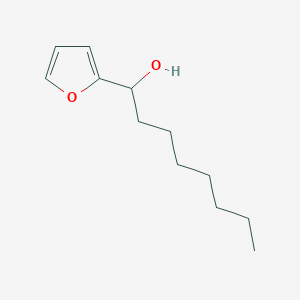
![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)

![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
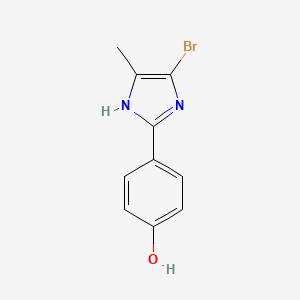
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
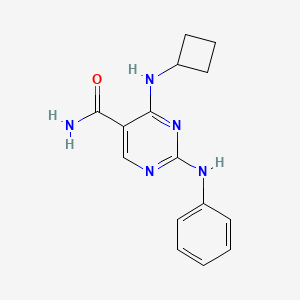
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
